Ethyl 3,3-dimethyl-2-oxobutanoate
Overview
Description
Ethyl 3,3-dimethyl-2-oxobutanoate is an organic compound with the molecular formula C8H14O3. It is a colorless liquid with a characteristic odor and is commonly used as an intermediate in organic synthesis. This compound is known for its versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,3-dimethyl-2-oxobutanoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of 3,3-dimethyl-2-oxobutyric acid with bromoethane in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide to yield the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,3-dimethyl-2-oxobutanoate undergoes various chemical reactions, including:
Alkylation: The enolate form of the compound can react with alkyl halides to form new carbon-carbon bonds.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form a ketone.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heat, often in the presence of a catalyst.
Major Products Formed:
Alkylation: Substituted esters.
Hydrolysis: 3,3-dimethyl-2-oxobutyric acid and ethanol.
Decarboxylation: 3,3-dimethyl-2-butanone.
Scientific Research Applications
Ethyl 3,3-dimethyl-2-oxobutanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of various complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Agricultural Chemicals: It is employed in the production of agrochemicals, including herbicides and pesticides.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethyl-2-oxobutanoate in chemical reactions typically involves the formation of an enolate intermediate. This intermediate is highly nucleophilic and can undergo various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
- Ethyl acetoacetate (ethyl 3-oxobutanoate)
- Diethyl malonate (diethyl propanedioate)
- Ethyl 2,2-dimethyl-3-oxobutanoate
Ethyl 3,3-dimethyl-2-oxobutanoate stands out due to its specific reactivity profile and the ability to form sterically hindered products, making it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
ethyl 3,3-dimethyl-2-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-11-7(10)6(9)8(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUVHKRZLUSGEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277436 | |
Record name | ethyl 3,3-dimethyl-2-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5333-74-4 | |
Record name | 3, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3,3-dimethyl-2-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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